N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a heterocyclic aromatic structure, and is substituted with a dimethoxyphenyl group and an ethylpiperidinyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. The key steps include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Ethylpiperidinyl Group: This can be done through amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-propylpiperidin-1-yl)methanone
Uniqueness
The uniqueness of N-(3,5-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethylpiperidinyl group, in particular, may influence its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-5-18-8-6-7-11-29(18)25(30)22-15-26-24-21(10-9-16(2)27-24)23(22)28-17-12-19(31-3)14-20(13-17)32-4/h9-10,12-15,18H,5-8,11H2,1-4H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBKMOOALSZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)OC)OC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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